Product packaging for 4-Chloro-2-isopropyl-m-cresol(Cat. No.:CAS No. 50992-43-3)

4-Chloro-2-isopropyl-m-cresol

Cat. No.: B13753053
CAS No.: 50992-43-3
M. Wt: 184.66 g/mol
InChI Key: JSOXHHYKGWBWGR-UHFFFAOYSA-N
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Description

Historical Trajectories and Milestones in Chlorothymol (B1668835) Academic Inquiry

The academic journey of 4-chloro-2-isopropyl-m-cresol, also known as chlorothymol, is rooted in the broader study of phenolic compounds and their derivatives. Its parent compound, thymol (B1683141), naturally found in thyme, has long been recognized for its antiseptic qualities. tudelft.nltudelft.nl Scientific inquiry into enhancing the efficacy of such compounds led to the exploration of halogenation, a chemical modification known to often boost the bioactivity of phenols. researchgate.net

The late 19th century saw the introduction of chlorocresol as a bactericide in 1897, based on the principle that more substituted and lipophilic phenols were not only more powerful but also less toxic. wikipedia.org This set the stage for the development and study of various chlorinated phenols. By the mid-20th century, the synthetic utility of chlorothymol was being actively explored. A 1952 patent, for instance, detailed the use of 6-chlorothymol as a reactant to generate a new class of methylenebisphenols with potent bactericidal and fungicidal properties, highlighting its role as a valuable chemical intermediate. ontosight.aigoogle.com

A significant recent milestone in the study of chlorothymol is the development of a biological synthesis route. tudelft.nltudelft.nl Researchers have successfully utilized a natural chloroperoxidase enzyme to initiate the synthesis of chlorothymol under mild conditions. tudelft.nltudelft.nl This bio-catalytic approach presents a modern, and potentially more sustainable, alternative to traditional chemical synthesis methods. tudelft.nltudelft.nl

Contemporary Research Significance and Interdisciplinary Relevance

The relevance of this compound spans several scientific disciplines, from microbiology to neuroscience and material science. Its distinct chemical properties make it a valuable tool in a variety of research settings.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name 4-chloro-2-isopropyl-5-methyl-phenol solubilityofthings.com
Molecular Formula C₁₀H₁₃ClO solubilityofthings.com
Molecular Weight 184.67 g/mol solubilityofthings.com
Appearance White or off-white crystalline powder solubilityofthings.com

In antimicrobial research , chlorothymol is recognized as a more potent antiseptic than thymol. tudelft.nltudelft.nl Its efficacy has been demonstrated against a range of challenging pathogens. Studies have shown it possesses significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), where it not only inhibits bacterial growth but also prevents the formation of biofilms and hinders bacterial motility. jmb.or.kr Further research has confirmed its activity against Staphylococcus aureus and Staphylococcus epidermidis, as well as the fungus Candida albicans. researchgate.net

A particularly vital area of research is its application in parasitology . This compound has demonstrated antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov

In the field of neuroscience and pharmacology , chlorothymol has been identified as a potent positive modulator of the γ-aminobutyric acid type A (GABAᴀ) receptor. medchemexpress.comchemistryviews.org This receptor is a primary target for therapeutic agents with calming or anticonvulsant effects. chemistryviews.org The GABAergic effect of chlorothymol has been confirmed in both mouse and human brain slice preparations and has been identified as an effective anticonvulsant in various mouse seizure models. medchemexpress.comresearchgate.net

Within chemical synthesis and analytical chemistry , chlorothymol serves as a key intermediate. ontosight.ai Its solubility characteristics are a crucial consideration for its application in both pharmacology and materials science. solubilityofthings.com Standardized analytical methods, such as reverse-phase high-performance liquid chromatography (HPLC), have been developed for its analysis and purification, which is essential for its use in pharmacokinetic studies and preparative separations. sielc.com

The compound also holds relevance in environmental science . As a member of the chlorophenol class of chemicals, it is studied in the context of environmental contaminants that can originate from industrial waste and the breakdown of complex chlorinated hydrocarbons. nih.gov

Table 2: Documented Antimicrobial Activity of this compound

Target Organism Observed Effect Reference(s)
Staphylococcus aureus (MRSA) Inhibits growth, biofilm formation, and motility jmb.or.kr
Staphylococcus aureus Antimicrobial activity researchgate.net
Staphylococcus epidermidis Antimicrobial activity researchgate.net
Candida albicans Antifungal activity researchgate.net

Fundamental Research Questions and Paradigms

The study of this compound allows researchers to investigate several fundamental scientific questions.

Probing Structure-Activity Relationships: A central paradigm in medicinal chemistry is understanding how a molecule's structure dictates its biological function. By comparing the bioactivity of thymol to its chlorinated derivative, chlorothymol, researchers can dissect the role of halogenation in enhancing antimicrobial potency. researchgate.net Further studies on different isomers of chlorocresol, such as comparing 4-chloro-ortho-cresol to 4-chloro-meta-cresol, help to refine this understanding by revealing how the specific placement of the chlorine atom impacts interaction with biological targets like the ryanodine (B192298) receptor. researchgate.net

Elucidating Mechanisms of Action: Chlorothymol serves as a molecular probe to uncover the mechanisms by which antimicrobial agents function. In MRSA, it has been found to inhibit the production of staphyloxanthin, a virulence factor, and to disrupt motility. jmb.or.kr In the malaria parasite P. falciparum, research indicates that chlorothymol induces significant oxidative stress. It increases the levels of reactive oxygen and nitrogen species, which in turn leads to a depleted glutathione (B108866) ratio (GSH/GSSG), fragmentation of DNA, and the collapse of the mitochondrial membrane potential. nih.gov

Investigating Neuronal Receptor Modulation: The compound is a valuable tool for studying the modulation of complex neuronal proteins. Its identification as a positive modulator of the GABAᴀ receptor, specifically acting on the LGC-37 subunit in the model organism C. elegans, provides a powerful example for a multi-organism pipeline to discover novel neuroactive compounds. researchgate.net

Advancing Green Chemistry: The development of a biological synthesis pathway for chlorothymol using a chloroperoxidase enzyme is a prime example of advancing "green chemistry" principles. tudelft.nltudelft.nl This research addresses the fundamental question of how to replace harsh chemical processes with more benign and sustainable enzymatic methods. tudelft.nltudelft.nl

Combating Drug Resistance: A critical global health challenge is the rise of drug-resistant pathogens. Chlorothymol is being investigated as a potential solution. Its effectiveness against MRSA and its synergistic activity with the antimalarial drug chloroquine (B1663885) against resistant P. falciparum strains position it as a promising lead compound. researchgate.netnih.gov This research paradigm seeks to find new molecules or combination therapies to overcome established resistance mechanisms. jmb.or.krnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B13753053 4-Chloro-2-isopropyl-m-cresol CAS No. 50992-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50992-43-3

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-chloro-3-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C10H13ClO/c1-6(2)10-7(3)8(11)4-5-9(10)12/h4-6,12H,1-3H3

InChI Key

JSOXHHYKGWBWGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(C)C)O)Cl

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of 4 Chloro 2 Isopropyl M Cresol

Established Chemical Synthesis Pathways

Traditional chemical synthesis of 4-chloro-2-isopropyl-m-cresol primarily relies on the direct chlorination of thymol (B1683141) and its precursors. These methods have been foundational in producing the compound on a larger scale.

Chlorination of Thymol Precursors and Analogues

The principal route for synthesizing this compound involves the electrophilic substitution of thymol (2-isopropyl-5-methylphenol) with a chlorinating agent. researchgate.net This reaction typically yields 4-chlorothymol as the main product. researchgate.netnih.gov The direct chlorination of thymol can be carried out using various reagents, including chlorine gas or sulfuryl chloride. smolecule.comrsc.org For instance, reacting thymol with sulfuryl chloride is a known method to produce 6-chlorothymol. rsc.org

Another established pathway involves the condensation of isopropyl chloride or isopropyl alcohol with chloro-m-cresol. acs.org The isopropylation of m-cresol (B1676322) with agents like isopropyl alcohol is a common industrial method, though it can present challenges in achieving high selectivity for the desired isomer, thymol. researchgate.netgoogle.com The subsequent chlorination of the synthesized thymol would then lead to the final product.

The reaction conditions for these chlorination reactions can vary. For example, the chlorination of thymol in a carbon tetrachloride solution has been reported, though it may result in the formation of dichlorinated byproducts. rsc.org The choice of solvent and catalyst plays a critical role in directing the regioselectivity of the chlorination.

Optimizations in Chemical Reaction Yields and Selectivity

Optimizing the yield and selectivity of this compound synthesis is a key area of research. In the isopropylation of m-cresol to produce thymol, a crucial precursor, the use of heterogeneous catalysts like Al-MCM-41 molecular sieves has been explored to improve the conversion of m-cresol and the selectivity towards thymol. researchgate.net One study reported achieving approximately 81% conversion of m-cresol using Al-MCM-41 as a catalyst at 300°C. researchgate.net

Controlling the reaction temperature is also vital. For the isopropylation of m-cresol with isopropanol, thermodynamic simulations suggest an optimal temperature range of 250–275 °C to maximize the yield of thymol. researchgate.net In the chlorination step, the choice of chlorinating agent and the presence of a catalyst can significantly influence the product distribution. The use of catalysts like reduced iron has been shown to have a strong catalytic effect on the chlorination of thymol. rsc.org

The intramolecular rearrangement of meta-cresyl ethers has also been proposed as an alternative method for preparing thymol and its homologs, which can subsequently be chlorinated. acs.orgacs.org This method involves the rearrangement of isopropyl m-cresyl ether to form a mixture of thymol and its p-isopropyl isomer. acs.org

Advanced and Sustainable Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of biocatalytic and green chemistry approaches for producing this compound.

Biocatalytic and Microbial Synthesis of Chlorothymol (B1668835)

A promising sustainable alternative to traditional chemical synthesis is the use of biocatalysts. tudelft.nltudelft.nl Researchers have developed a biological route for the synthesis of chlorothymol using a natural chloroperoxidase enzyme. tudelft.nltudelft.nl This enzymatic approach initiates the synthesis of chlorothymol under very mild conditions, making it a more attractive option for consumer products. tudelft.nltudelft.nl The process is currently being optimized for larger-scale production. tudelft.nltudelft.nl

Vanadium-dependent haloperoxidases (VHPOs) are another class of enzymes that have been investigated for the halogenation of thymol. researchgate.net These enzymes, in combination with a photosensitizer, can be used for the chlorination and bromination of various aromatic compounds, including thymol. researchgate.net Microbial synthesis represents another frontier, where microorganisms are engineered to produce specific chemical compounds. frontiersin.org While specific microbial pathways for this compound are still under development, the broader field of microbial synthesis of organochlorine compounds is an active area of research. frontiersin.org

Principles of Green Chemistry in Synthesis Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves using less hazardous materials, improving energy efficiency, and minimizing waste.

One example of a greener approach is the use of tetrachloroethylene (B127269) as a solvent and sulfuryl chloride as a chlorinating agent for the synthesis of p-chloro-m-cresol, a related compound. google.com This process is reported to have a shorter reaction time, high solvent recovery rate, and a cleaner production process. google.com The use of solid acid catalysts, such as Al-MCM-41, in the isopropylation of m-cresol also aligns with green chemistry principles as these catalysts are often recyclable and can be easily separated from the reaction mixture. researchgate.net

Furthermore, the development of biocatalytic routes, as discussed previously, is a prime example of green chemistry in action, as it utilizes renewable resources (enzymes) and operates under benign reaction conditions. nih.govrsc.orgmdpi.com

Synthesis and Characterization of Structural Derivatives

The synthesis of structural derivatives of this compound is an active area of research aimed at exploring new applications and enhancing its existing properties. These derivatives often involve modifications to the phenolic hydroxyl group or the aromatic ring.

One common derivatization reaction is O-alkylation, where the phenolic hydroxyl group reacts with alkyl halides under basic conditions to form ether derivatives. smolecule.com Another approach involves the synthesis of ester derivatives. For instance, thymol can be converted to thymyl acetate, which has shown enhanced biological activity in some cases. researchgate.net

More complex derivatives, such as those incorporating a triazole moiety, have also been synthesized. icipe.org A series of 1,2,3-triazole-thymol derivatives were created via a click reaction between O-propargylated chlorothymol and benzyl (B1604629) azides. icipe.org The structures of these new compounds were confirmed using various spectroscopic methods, including NMR and mass spectrometry. icipe.org

Another example is the synthesis of 6,6'-Methylenebis(this compound), a bisphenol compound, which is typically prepared through the reaction of this compound with a methylene-linking agent. ontosight.ainih.gov

The characterization of these derivatives is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for this purpose. icipe.org High-Performance Liquid Chromatography (HPLC) is also used to analyze the purity of the synthesized compounds. sielc.com

Halogenated Thymol Derivatives Synthesis

The synthesis of halogenated derivatives of thymol and its analogs is a primary strategy to enhance or modify the parent molecule's properties. The introduction of additional halogen atoms can significantly influence the electronic and lipophilic character of the compound.

The direct halogenation of thymol, the precursor to this compound, provides insight into the regioselectivity of these reactions. Chemical halogenation is commonly achieved using N-halosuccinimides. For instance, the reaction of thymol with N-chlorosuccinimide (NCS) can yield monochlorinated and dichlorinated products. researchgate.netresearchgate.net Similarly, N-bromosuccinimide (NBS) is employed for bromination. researchgate.net

Table 1: Synthesis of Halogenated Thymol Derivatives

Starting Material Reagent(s) Product(s) Key Findings
Thymol N-Chlorosuccinimide (NCS), Carbon Tetrachloride 4-Chlorothymol (Chlorocresol) Effective chlorination at the C-4 position. researchgate.net
Thymol N-Chlorosuccinimide (NCS) Chlorothymol, Dichlorothymol Synthesis of mono- and di-chlorinated derivatives. researchgate.net
Thymol N-Bromosuccinimide (NBS) Monobromothymol, Dibromothymol Synthesis of mono- and di-brominated derivatives. researchgate.net
Methylated Thymol Ceric Ammonium Nitrate, Iodine O-methylated iodothymol Iodination of the thymol scaffold. researchgate.net

O-Alkylation Reactions and Ether Formation

The phenolic hydroxyl group of this compound is a prime site for O-alkylation reactions to form corresponding ethers. These reactions are typically carried out by reacting the phenol (B47542) with an alkyl halide in the presence of a base. smolecule.com The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis.

The alkylation of cresols can, however, be complex, with competition between O-alkylation (ether formation) and C-alkylation (attachment of the alkyl group to the aromatic ring). semanticscholar.org The reaction conditions can be tuned to favor one over the other. For instance, in the alkylation of m-cresol with isopropyl alcohol over acidic catalysts, O-alkylation is often an intermediate step. The initially formed ether can undergo thermal rearrangement (Fries rearrangement) or be converted back to the phenoxide and carbocation, which can then lead to C-alkylation products like thymol. semanticscholar.orgrsc.org

Specific ethereal derivatives of thymol have been synthesized by reacting it with reagents like epichlorohydrin (B41342) in an alkaline medium or using dimethyl sulfate (B86663) for methylation. researchgate.net These methodologies are directly applicable to this compound for the generation of a library of ether derivatives.

Table 2: O-Alkylation and Ether Formation from Phenolic Scaffolds

Phenolic Compound Alkylating Agent Catalyst/Conditions Product Type
Chlorothymol Alkyl Halides Base Ether Derivatives. smolecule.com
m-Cresol Isopropyl Alcohol Strong Acid Resin Catalyst O-alkylated (ether) and C-alkylated products. semanticscholar.org
Thymol Epichlorohydrin Alkaline Medium Oxypropanolamine derivatives (ethers). researchgate.net

Phenoxy Acetamide (B32628) Derivatives

Phenoxy acetamide derivatives represent a significant class of compounds synthesized from phenolic precursors. The general synthetic route involves a two-step process. First, the phenol is converted into a phenoxyacetic acid derivative. This is typically achieved by reacting the sodium phenoxide with chloroacetic acid or its esters. nih.govgoogle.com

In the second step, the resulting phenoxyacetic acid is coupled with an amine to form the corresponding phenoxy acetamide. This amide bond formation often requires a coupling agent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), to activate the carboxylic acid. nih.gov

A study detailed the synthesis of N-substituted benzylidene-2-(4-chloro-3,5-dimethylphenoxy)acetamide derivatives starting from the related compound chloroxylenol. researchgate.net The process involved reacting ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate with hydrazine (B178648) hydrate (B1144303) to form the acetohydrazide, which was then reacted with various aromatic aldehydes to yield the final acetamide derivatives. researchgate.net This pathway highlights a versatile method for creating complex derivatives from the initial phenoxyacetate (B1228835) intermediate.

Table 3: General Synthetic Scheme for Phenoxy Acetamide Derivatives

Step Reactants Reagents/Conditions Intermediate/Product
1. Etherification Phenol (e.g., this compound), Chloroacetic acid/ester Base (e.g., NaOH, K₂CO₃) Phenoxyacetic acid/ester. nih.gov
2. Amide Formation Phenoxyacetic acid, Amine Coupling Agent (e.g., TBTU), Base (e.g., Lutidine) Phenoxy acetamide derivative. nih.gov
Alternate Step 2 Phenoxyacetic acid ester, Hydrazine hydrate Reflux Phenoxy acetohydrazide. researchgate.net

Hydrosoluble Derivatives Development

Increasing the water solubility of a lipophilic compound like this compound is crucial for certain applications. This can be achieved by introducing polar functional groups or by non-covalent complexation.

One straightforward method is the synthesis of the corresponding phenoxyacetic acid, as described in the previous section. The introduction of the carboxylic acid group significantly increases polarity. The resulting acid can be converted to a salt (e.g., sodium 4-chloro-2-isopropyl-m-phenoxyacetate) with a base, further enhancing its solubility in aqueous media. nih.govgoogle.com

Another advanced approach is the use of cyclodextrins. These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. google.com They can encapsulate hydrophobic molecules, like this compound, to form water-soluble inclusion complexes. This non-covalent modification increases the apparent solubility of the guest molecule without altering its chemical structure. Derivatives such as 2-hydroxypropyl-β-cyclodextrin are often used due to their high water solubility and ability to form stable complexes. google.com

Mechanistic Investigations of this compound Chemical Transformations

Understanding the mechanisms of the chemical reactions involving this compound is essential for controlling product distribution and optimizing synthetic routes.

Halogenation: The chemoenzymatic chlorination of thymol with chloroperoxidase is believed to proceed via the enzyme-catalyzed oxidation of chloride ions by hydrogen peroxide to form an electrophilic chlorine species, likely hypochlorous acid (HOCl). rsc.org This species then carries out an electrophilic aromatic substitution on the activated phenol ring. The observed ortho:para product ratio of approximately 70:30 suggests that the reaction follows the general principles of electrophilic substitution on a phenol, where the hydroxyl group directs ortho and para, though steric hindrance from the isopropyl group may influence the final ratio. rsc.org

Alkylation: The mechanism of the acid-catalyzed alkylation of cresols involves the formation of a carbocation from the alkylating agent (e.g., an isopropyl cation from isopropyl alcohol). semanticscholar.orgrsc.org This carbocation can then attack the phenol in two ways. Attack at the hydroxyl oxygen leads to the O-alkylated product (an ether). Attack on the aromatic ring, typically at the ortho or para positions, leads to the C-alkylated product. These reactions are often reversible, and the O-alkylated product can rearrange to the more thermodynamically stable C-alkylated product at higher temperatures. semanticscholar.org

Oxidation: The oxidation of phenolic compounds like this compound can be initiated by reactive oxygen species. For the related p-chlorocresol, oxidation by hydrogen peroxide is proposed to involve the formation of a hydroxyl radical (HO•) which attacks the aromatic ring. wikipedia.org This leads to the formation of a quinone-type intermediate, which is a common feature in the oxidation of phenols. wikipedia.orgsmolecule.com

Esterification: The esterification of the phenolic hydroxyl group, for example with acetic anhydride (B1165640), proceeds via nucleophilic acyl substitution. The reaction is typically acid-catalyzed, where a proton activates the acetic anhydride, making it more electrophilic. The phenolic oxygen then acts as a nucleophile, attacking the carbonyl carbon of the activated anhydride to form a tetrahedral intermediate, which subsequently collapses to form the ester product and a carboxylic acid. wikipedia.org

Table 4: Summary of Mechanistic Aspects

Transformation Key Mechanistic Feature Intermediate Species Product Type
Enzymatic Halogenation Electrophilic Aromatic Substitution Electrophilic Chlorine (e.g., HOCl) Halogenated Phenols. rsc.org
Acid-Catalyzed Alkylation Electrophilic attack by carbocation Isopropyl cation, Wheland intermediate O- and C-alkylated products. semanticscholar.orgrsc.org
Oxidation Radical attack on aromatic ring Quinone intermediate Quinones, Catechols. wikipedia.orgsmolecule.com

Structural Elucidation and Spectroscopic Analysis of 4 Chloro 2 Isopropyl M Cresol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are instrumental in determining the molecular structure and electronic properties of organic compounds. The following sections detail the application of various spectroscopic methods in the study of 4-Chloro-2-isopropyl-m-cresol and related molecules.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the isopropyl group, the methyl group, and the hydroxyl proton.

Aromatic Protons: The two aromatic protons are in different chemical environments and would likely appear as doublets in the aromatic region of the spectrum (typically δ 6.5-7.5 ppm).

Isopropyl Group: The isopropyl group will exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons.

Methyl Group: The methyl group on the aromatic ring will appear as a singlet.

Hydroxyl Proton: The phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For the related compound, 4-Chloro-2-methylphenol, the aromatic protons show signals at approximately δ 7.07, 7.03, and 6.67 ppm. The methyl protons appear at δ 2.20 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-Chloro-3-methylphenol, a precursor to the target compound, the following carbon signals are observed. chemicalbook.com

Assignment Chemical Shift (δ, ppm)
C1 (C-OH)153.46
C2 (C-CH3)137.52
C3 (Ar-H)129.92
C4 (C-Cl)126.30
C5 (Ar-H)117.88
C6 (Ar-H)114.17
C7 (-CH3)20.07

Data for 4-Chloro-3-methylphenol

Based on this, the predicted ¹³C NMR spectrum for this compound would include additional signals for the isopropyl group's methine and methyl carbons.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by providing its exact mass. The molecular formula for this compound is C₁₀H₁₃ClO. sielc.com The theoretical monoisotopic mass is 184.065493 g/mol . epa.gov

While experimental HRMS data for the title compound is not available, analysis of its derivatives, such as 6,6'-Methylenebis(this compound), shows predictable fragmentation patterns and adduct formation. uni.lu For this compound, common fragments would likely result from the loss of the isopropyl group, the methyl group, or the chlorine atom.

Adduct Predicted m/z
[M+H]⁺185.0733
[M+Na]⁺207.0552
[M-H]⁻183.0576

Theoretical m/z values for this compound

FT-IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. An FT-IR spectrum of the related isomer, 4-Chloro-2-isopropyl-5-methylphenol, would show characteristic absorption bands that can be extrapolated to this compound. chemicalbook.com

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals in the 2850-3000 cm⁻¹ range from the isopropyl and methyl groups.

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band around 1200 cm⁻¹.

C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

The FT-IR spectrum for p-Chloro-m-cresol, another isomer, shows no significant changes upon certain treatments, indicating the stability of its fundamental structure. researchgate.net

UV-Vis spectroscopy measures the electronic transitions within a molecule and can be used to study reaction mechanisms and photochemistry. For the isomer p-Chloro-m-cresol, characteristic absorption peaks have been observed at 206 nm and 280 nm. researchgate.net It is anticipated that this compound would exhibit similar absorption maxima due to the presence of the substituted phenolic chromophore. Such data is crucial in mechanistic studies involving photochemical reactions, where the absorption of UV light can initiate chemical transformations.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.

There is no published X-ray crystallographic data available for this compound. However, the crystal structures of similar cresol (B1669610) derivatives have been resolved, demonstrating the utility of this technique for confirming molecular geometry and intermolecular interactions, such as hydrogen bonding, in the solid state. epa.gov For this compound, X-ray diffraction would be expected to reveal the planar nature of the benzene (B151609) ring and the specific conformations of the isopropyl and hydroxyl groups.

Computational and Theoretical Chemistry Studies on 4 Chloro 2 Isopropyl M Cresol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. elixirpublishers.com It is widely applied to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic descriptors of reactivity. elixirpublishers.comresearchgate.net

DFT calculations can determine the spatial distribution of electrons within the 4-Chloro-2-isopropyl-m-cresol molecule and quantify key parameters that describe its reactivity. Central to this are the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). A higher E-HOMO value suggests a greater ability to donate electrons, while a lower E-LUMO value indicates a higher propensity to accept electrons. elixirpublishers.com The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Other important reactivity descriptors that can be calculated using DFT include:

Ionization Potential (IP): The energy required to remove an electron, related to E-HOMO.

Electron Affinity (EA): The energy released when an electron is added, related to E-LUMO.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud is polarized.

The following table illustrates the typical electronic properties that would be calculated for this compound using DFT methods, based on general values for similar phenolic compounds.

Interactive Table 1: Calculated Electronic Properties for a Phenolic Compound via DFT Note: These are representative values for illustrative purposes.

Parameter Description Typical Value
E-HOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
E-LUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 5.3 eV
Ionization Potential Energy required to remove an electron 6.5 eV
Electron Affinity Energy released upon gaining an electron 1.2 eV

The presence of a flexible isopropyl group in this compound means the molecule can exist in various spatial arrangements or conformations. DFT calculations can be used to perform a potential energy surface scan by systematically rotating the rotatable bonds (e.g., the C-C bond of the isopropyl group and the C-O bond of the hydroxyl group). This analysis identifies the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. Understanding the energetic profile and the barriers to rotation between different conformations is essential for predicting the molecule's shape and how it will interact with other molecules, such as binding to a receptor site.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing a detailed view of molecular interactions and processes that are often inaccessible to direct experimental observation.

MD simulations are particularly useful for studying how this compound behaves in a solution. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and the solvent. solubilityofthings.com The simulations can also predict the solubility and partitioning behavior of the compound. Furthermore, at higher concentrations, MD can model the aggregation behavior of this compound, revealing whether the molecules tend to self-associate and the nature of the non-covalent forces (e.g., van der Waals, pi-pi stacking) that drive this process.

The biological or chemical activity of this compound often stems from its interaction with other molecules, such as proteins or nucleic acids. MD simulations and related techniques like molecular docking can be used to model the formation of a complex between the molecule and a specific biological target. researchgate.net These simulations can identify the preferred binding pose, calculate the binding free energy, and detail the specific intermolecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. For instance, studies on the interaction of the related compound m-cresol (B1676322) with other molecules have been performed to understand these forces. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physicochemical property. nih.gov QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to gain insights into the mechanisms of action. researchgate.nettandfonline.com

For this compound, a QSAR model could be developed by correlating its molecular descriptors with a specific measured activity, such as its antimicrobial potency. jmb.or.kr The process involves:

Data Collection: Assembling a dataset of structurally related phenolic compounds with measured biological activity. nih.gov

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or electronic (e.g., from DFT calculations). researchgate.net

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the activity. nih.govresearchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. researchgate.net

A resulting QSAR equation might look like: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The descriptors that are found to be significant in the model provide mechanistic clues. For example, if a descriptor related to lipophilicity (e.g., LogP) is important, it might suggest that the compound's ability to cross cell membranes is key to its activity. If an electronic descriptor like E-LUMO is significant, it might point to a mechanism involving electron transfer. QSAR studies on phenolic compounds have successfully used descriptors like the heat of formation, HOMO and LUMO energies, and the number of hydroxyl groups to model antioxidant activities. nih.gov

Interactive Table 2: Common Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

Descriptor Class Example Descriptor Description Relevance
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule. Relates to the size and bulk of the molecule.
Lipophilicity LogP The logarithm of the partition coefficient between octanol (B41247) and water. Measures the hydrophobicity of a molecule, crucial for membrane permeation. researchgate.net
Electronic Dipole Moment (µ) A measure of the net molecular polarity. Influences electrostatic interactions and solubility.
Electronic HOMO/LUMO Energy Energies of the frontier molecular orbitals. Relates to the molecule's ability to participate in charge-transfer reactions. nih.gov
Topological Wiener Index A distance-based graph invariant. Describes molecular branching and compactness.

| Quantum Chemical | Bond Dissociation Enthalpy (BDE) | The energy required to break a specific bond homolytically. | For phenols, the O-H BDE is critical for antioxidant activity. researchgate.net |

By applying these computational and theoretical methods, a comprehensive understanding of the chemical nature and potential applications of this compound can be achieved, guiding future experimental work.

Molecular Docking Studies with Biological Targets

Extensive searches of scientific literature and computational chemistry databases did not yield any specific molecular docking studies for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and interaction of a small molecule, such as this compound, with a biological target, typically a protein or enzyme.

The absence of such studies in the public domain indicates that the specific interactions of this compound with biological macromolecules at a molecular level have not been characterized or published using this in silico approach. Therefore, no data tables or detailed research findings on its binding energies, interaction modes, or specific amino acid residues involved in potential binding can be provided at this time.

Further research, including de novo molecular docking simulations, would be required to elucidate the potential biological targets and binding mechanisms of this compound. Such studies would be valuable in understanding its mode of action and potential pharmacological or toxicological effects.

Environmental Fate, Degradation Pathways, and Biotransformation of 4 Chloro 2 Isopropyl M Cresol

Environmental Persistence and Transport Mechanisms

Information regarding the persistence and transport of 4-Chloro-2-isopropyl-m-cresol is limited to general statements. The compound is noted as being insoluble in water and toxic to aquatic life with long-lasting effects. fishersci.comsigmaaldrich.comlgcstandards.com One safety data sheet indicates high persistence in water and soil with medium bioaccumulation and mobility, while others suggest it is not likely to be mobile in the environment due to its low water solubility, and that spillage is unlikely to penetrate soil. fishersci.comscbt.comthermofisher.com

Soil Adsorption and Mobility Studies

Interactive Data Table: Soil Mobility and Adsorption Data for this compound

Parameter Value Source
Soil Adsorption Coefficient (Koc) No data available sigmaaldrich.comchemicalbook.comspectrumchemical.com
Mobility in Soil Not likely mobile due to low water solubility fishersci.comthermofisher.com

Volatilization and Atmospheric Dispersion

Specific data on the volatilization potential of this compound, such as a Henry's Law constant, are not available in the reviewed literature. While related compounds like thymol (B1683141) and p-chloro-m-cresol are expected to volatilize from water and moist soil surfaces, this cannot be directly extrapolated to this compound without specific measurements. nih.govnih.govatamanchemicals.com Safety warnings to avoid inhaling vapors suggest the potential for the compound to become airborne, but this does not quantify its dispersion characteristics in the atmosphere. fishersci.com

Identification and Characterization of Environmental Metabolites

The degradation of this compound in the environment leads to the formation of various metabolites. Understanding these breakdown products is crucial for a complete environmental risk assessment.

Microbial degradation of similar compounds like p-chloro-m-cresol (PCMC) has been shown to follow two main pathways: methyl oxidation to the corresponding benzoic acid or aryl-ring oxidation followed by degradation via the catechol pathway. industrialchemicals.gov.au For other related compounds, such as 4-chloro-o-cresol, a major metabolite is 3-methoxy-5-chlorocatechol. oecd.org

Photodegradation of chlorinated phenols in aqueous solutions can lead to the substitution of chlorine atoms with hydroxyl groups. atamanchemicals.com

Bioaccumulation Potential in Non-human Environmental Organisms and Ecosystems

Bioaccumulation refers to the buildup of a chemical in an organism over time, which can have implications for the food web. This potential is often estimated using the bioconcentration factor (BCF), which compares the concentration of a chemical in an organism to its concentration in the surrounding environment.

This compound and related compounds are expected to have a low potential for bioaccumulation in aquatic life. industrialchemicals.gov.aucanada.cacanada.ca This is supported by experimentally determined bioconcentration factors and low octanol-water partition coefficients (log Kow). industrialchemicals.gov.aucanada.cacanada.ca

A bioconcentration study using European carp (B13450389) exposed to p-chloro-m-cresol (PCMC) reported a BCF of 6.7–13. industrialchemicals.gov.au Another source indicates a BCF range of 5.5 - 11. sigmaaldrich.com These low values are below the typical thresholds for bioaccumulation concern. industrialchemicals.gov.au The low bioaccumulation potential suggests that these substances are effectively metabolized and excreted by organisms. canada.cawikipedia.org

Table of Bioaccumulation Data for Related Compounds

Organism Compound Bioconcentration Factor (BCF) Source
European carp (Cyprinus carpio) p-Chloro-m-cresol (PCMC) 6.7–13 industrialchemicals.gov.au
Not specified p-Chloro-m-cresol (PCMC) 5.5 - 11 sigmaaldrich.com
Not specified 4-chloro-2-methylphenol 31.7 herts.ac.uk

Advanced Analytical Methodologies for 4 Chloro 2 Isopropyl M Cresol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 4-Chloro-2-isopropyl-m-cresol from complex mixtures. Both gas and liquid chromatography methods are widely utilized, often coupled with various detectors for enhanced sensitivity and specificity.

Gas Chromatography (GC) with Various Detectors

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. chemcoplus.co.jp The separation in GC is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp The choice of detector is critical and depends on the required sensitivity and the nature of the sample matrix.

Common detectors used in the analysis of chlorophenols, including this compound, include:

Flame Ionization Detector (FID): FID is a widely used detector known for its robustness and broad applicability to organic compounds. It offers good sensitivity for general-purpose quantification. researchgate.net

Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorinated phenols like this compound. researchgate.netresearchgate.net

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, enabling definitive identification of the compound. researchgate.netresearchgate.net

The selection of the appropriate GC column, temperature programming, and injection technique are crucial for achieving optimal separation and peak resolution. chemcoplus.co.jp

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. researchgate.net These methods separate components of a mixture based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase pumped at high pressure. researchgate.netjddt.in

For the analysis of this compound, reversed-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase for analyzing this compound consists of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid to control the pH and ensure good peak shape. sielc.com For applications requiring mass spectrometry compatibility, formic acid is often used instead of phosphoric acid. sielc.com

UPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC, offers significant advantages in terms of speed, resolution, and sensitivity. researchgate.netjddt.in This makes UPLC particularly beneficial for high-throughput analysis and the detection of trace levels of this compound.

Table 1: Comparison of Chromatographic Techniques

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Partitioning between a gas mobile phase and a liquid/solid stationary phase. chemcoplus.co.jpPartitioning between a liquid mobile phase and a solid stationary phase. researchgate.netA high-pressure version of HPLC with smaller particle size columns. researchgate.netjddt.in
Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.Similar to HPLC, but with higher resolution and speed. researchgate.net
Detectors FID, ECD, MS. researchgate.netUV-Vis, DAD, Fluorescence, MS. researchgate.netmdpi.comUV-Vis, DAD, Fluorescence, MS. mdpi.com
Advantages High resolution, well-established methods. researchgate.netWide applicability, variety of detectors. researchgate.netFaster analysis, higher sensitivity, and resolution. researchgate.netjddt.in
Disadvantages Requires volatile and thermally stable analytes.Lower resolution than GC for some compounds, higher solvent consumption.Higher backpressure, requires specialized instrumentation. jddt.in

Coupled Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation techniques with mass spectrometry (MS) has revolutionized the field of analytical chemistry, providing unparalleled sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the definitive identification and quantification of volatile and semi-volatile compounds. iik.ac.idpsu.edu After separation in the GC column, the eluting compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. chemetrix.co.za GC-MS has been successfully applied to the analysis of chlorophenols in various matrices. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. mdpi.comamazonaws.com This technique is particularly valuable for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC analysis. amazonaws.com LC-MS, especially when using tandem mass spectrometry (MS/MS), offers very high selectivity and sensitivity, making it ideal for detecting trace amounts of this compound in complex samples like biological fluids and environmental extracts. researchgate.netmdpi.com

Spectroscopic Analytical Approaches

Spectroscopic methods provide valuable information about the molecular structure and can be used for both qualitative and quantitative analysis of this compound.

Raman Spectroscopy for In-situ Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, offering a specific fingerprint for a given compound. azom.com It is particularly useful for in-situ analysis, allowing for the monitoring of chemical reactions and processes in real-time without the need for sample extraction or preparation. azom.comnih.gov The combination of Raman spectroscopy with electrochemical methods can provide insights into changes in molecular structure during electrochemical reactions. azom.com This technique holds potential for studying the synthesis or degradation of this compound in real-time.

Spectrophotometric Assays for Reaction Monitoring

Spectrophotometric assays, particularly UV-Visible spectroscopy, are widely used for monitoring the progress of chemical reactions by measuring the change in absorbance of a solution over time. A study on p-chloro-m-cresol, a related compound, utilized UV-Vis spectroscopy to characterize the substance, showing characteristic absorption peaks. researchgate.net Similarly, spectrophotometric methods can be developed to monitor reactions involving this compound, such as its synthesis or degradation, by tracking the appearance or disappearance of specific chromophores. This approach offers a relatively simple and cost-effective means of reaction monitoring.

Sample Preparation Strategies for Complex Matrices (e.g., environmental samples, biological extracts)

The initial and often most critical step in the analysis of this compound is the preparation of the sample. This process is essential for isolating the target analyte from the intricate matrix in which it is found, thereby enhancing the accuracy and reliability of the subsequent analysis. researchgate.net The choice of a suitable sample preparation technique is contingent upon the specific characteristics of the sample matrix, whether it be environmental or biological in nature.

For environmental samples , such as water, soil, and solid waste, a variety of extraction techniques can be employed. Aqueous samples can be prepared using liquid-liquid extraction (LLE) with a separatory funnel (Method 3510) or continuous liquid-liquid extraction (Method 3520), the latter being particularly useful for samples prone to emulsion formation. energy.gov Solid samples, including soil and waste, can be treated with methods like Soxhlet extraction (Methods 3540, 3541), pressurized fluid extraction (Method 3545), microwave extraction (Method 3546), or ultrasonic extraction (Method 3550). energy.gov The selection of the appropriate method is often guided by the physical state of the sample; for instance, sludge-like samples that behave as solids are amenable to the same extraction techniques as solid materials. energy.gov

Modern sample preparation techniques offer significant advantages over classical methods by reducing time, labor, and solvent consumption. researchgate.net These include Solid Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE). researchgate.netresearchgate.net SPME, a solvent-less method, has proven to be a very simple and efficient technique for sample preparation. researchgate.net

In the context of biological extracts , such as those from microbial cultures, sample preparation often involves centrifugation to separate the cells from the culture medium. For instance, in studies involving Staphylococcus aureus, samples were collected by centrifugation, washed with a phosphate (B84403) buffer, and then fixed with glutaraldehyde (B144438) for further analysis, such as Scanning Electron Microscopy (SEM). jmb.or.kr

The following table provides an overview of common sample preparation techniques applicable to the analysis of chlorophenols, including this compound, in various matrices. researchgate.net

Sample Preparation TechniquePrincipleApplicable MatricesKey Advantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. energy.govresearchgate.netAqueous samples. energy.govSimple, well-established. researchgate.net
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix passes through. researchgate.netresearchgate.netWater, soil, biological fluids. researchgate.netReduced solvent consumption, high recovery. researchgate.net
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample to extract the analyte. researchgate.netresearchgate.netWater, air, headspace of solids. researchgate.netSolvent-free, simple, sensitive. researchgate.net
Soxhlet Extraction Continuous extraction of a solid sample with a solvent. energy.govresearchgate.netSoil, solid waste, sediments. energy.govExhaustive extraction.
Pressurized Fluid Extraction (PFE) Extraction with solvents at elevated temperatures and pressures. energy.govSoil, solid waste. energy.govFaster than Soxhlet, lower solvent use.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, accelerating extraction. energy.govSoil, solid waste. energy.govRapid, reduced solvent volume.
Ultrasonic Extraction Use of ultrasonic waves to create cavitation and enhance solvent penetration into the sample matrix. energy.govSoil, solid waste. energy.govSimple, relatively fast.

Method Development, Validation, and Inter-laboratory Comparisons

The development and validation of analytical methods are fundamental to ensuring the quality and reliability of data for this compound. These processes establish that an analytical procedure is suitable for its intended purpose. europa.eu

Method Development for this compound often involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method. For instance, a reverse-phase (RP) HPLC method has been developed using a C18 column with a mobile phase of acetonitrile and water, with phosphoric acid as a modifier. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid. sielc.com Another study details a UPLC (Ultra-Performance Liquid Chromatography) method for the estimation of chlorocresol, which is a related compound, demonstrating the utility of advanced chromatographic techniques for rapid analysis. asianpubs.org

Method Validation encompasses the evaluation of several key parameters to demonstrate the method's suitability. According to the International Council for Harmonisation (ICH) guidelines, these parameters include specificity, linearity, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). europa.eulongdom.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net A typical range for assay validation is 80% to 120% of the test concentration. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by analyzing a sample with a known concentration of the analyte. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). amazonaws.com Precision is considered at three levels: repeatability, intermediate precision, and reproducibility. europa.eu

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

The following table presents a summary of validation parameters from a study on the simultaneous determination of several preservatives, including a compound related to this compound.

Validation ParameterTypical Acceptance CriteriaExample Finding for a Related Compound
Linearity (r²) ≥ 0.999 asianpubs.org0.999 longdom.org
Accuracy (% Recovery) 98.0% - 102.0%99% to 100.1% longdom.org
Precision (RSD%) ≤ 2% longdom.orgamazonaws.com< 2% longdom.org

Inter-laboratory Comparisons , also known as proficiency testing, are crucial for assessing the performance of different laboratories and the reproducibility of an analytical method. ctc-n.org These studies involve distributing identical samples to multiple laboratories for analysis. The results are then compared to a reference value to evaluate the accuracy and precision of each laboratory's measurements. europa.eu The evaluation often uses statistical measures like z-scores and En numbers to assess performance. ctc-n.orgresearchgate.net An inter-laboratory test involving four laboratories analyzing a finger paint sample containing 4-chloro-m-cresol, a related compound, demonstrated the reproducibility of the analytical method used. researchgate.net

Molecular and Cellular Mechanisms of Biological Interactions Non Clinical Focus

Modulation of Cellular Redox Homeostasis

Cellular redox homeostasis is the intricate balance between the production of reactive species and the capacity of antioxidant defense systems to neutralize them. mdpi.commdpi.com 4-Chloro-2-isopropyl-m-cresol can perturb this equilibrium, primarily by promoting an oxidative state within the cell.

Phenolic compounds, including cresol (B1669610) derivatives, are known to exert pro-oxidant effects that can lead to the generation of reactive oxygen species (ROS). nih.gov Studies on related cresols have demonstrated their capacity to stimulate ROS production. wikipedia.org This induction of oxidative stress is a key aspect of their biological activity. While direct studies detailing ROS induction by this compound are not extensively documented, its chemical nature as a phenolic substance suggests it may participate in redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide. This accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules. nih.gov In the context of its antimicrobial action, this mechanism is significant, as target cells like Staphylococcus aureus possess protective systems, such as pigments, to defend against host-generated ROS. nih.gov

A primary indicator of cellular redox balance is the ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG). nih.govfrontiersin.org GSH is a critical cellular antioxidant that detoxifies ROS. nih.gov The induction of ROS by a pro-oxidant compound invariably places a demand on the GSH pool. The enzymatic detoxification of ROS, such as hydrogen peroxide by glutathione peroxidase, consumes GSH and generates GSSG. frontiersin.org

While direct experimental evidence for this compound's effect on the GSH/GSSG ratio is limited, the induced ROS production would predictably lead to a decrease in this ratio. An increased concentration of ROS forces the conversion of GSH to GSSG, shifting the cellular environment towards a more oxidizing state. nih.gov This alteration of the glutathione redox state can impair the function of numerous proteins and leave the cell vulnerable to further oxidative damage.

Membrane-Targeting Mechanisms

The cell membrane is a critical target for phenolic compounds. This compound's lipophilic nature facilitates its interaction with and disruption of the lipid bilayer of cellular membranes. nih.govnih.gov

A primary mechanism of action for this compound is the compromising of cell membrane integrity. nih.gov Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that this compound effectively increases membrane permeability. This effect can be quantified using membrane-impermeable dyes like SYTOX Green, which fluoresces upon entering a cell with a compromised membrane and binding to nucleic acids. Research has demonstrated that exposure to this compound leads to a significant increase in SYTOX Green fluorescence in MRSA, indicating a loss of membrane integrity. nih.gov This disruption leads to the leakage of essential intracellular components and a breakdown of vital ion gradients, ultimately contributing to cell death. nih.gov

Table 1: Effect of this compound on Bacterial Membrane Permeability

OrganismAssayObserved EffectReference
Methicillin-Resistant Staphylococcus aureus (MRSA)SYTOX Green Permeability AssayDose-dependent increase in fluorescence, indicating increased membrane permeability. nih.gov

Membrane microviscosity, or fluidity, is essential for proper membrane function, including the activity of membrane-bound proteins and transport processes. This compound can indirectly influence this property. In MRSA, the production of the carotenoid pigment staphyloxanthin is associated with a reduction in cell membrane fluidity, making the membrane more rigid. nih.gov It has been demonstrated that this compound inhibits the production of staphyloxanthin in a dose-dependent manner. By suppressing the synthesis of this membrane-rigidifying agent, the compound effectively prevents the associated decrease in membrane fluidity, thereby altering the membrane's biophysical properties. nih.gov

Receptor and Enzyme Interaction Dynamics

Beyond its effects on redox homeostasis and membrane structure, this compound and its close structural analogs can interact with specific protein targets, including receptors and enzymes.

The closely related compound, 4-chloro-m-cresol (4-CmC), is a well-documented and potent agonist of ryanodine (B192298) receptors (RyRs). wikipedia.orgnih.govmdpi.com RyRs are high-conductance intracellular calcium channels located on the endoplasmic and sarcoplasmic reticulum that mediate the release of calcium ions into the cytosol, a critical step in processes like muscle contraction. wikipedia.orgnih.gov As an agonist, 4-CmC activates these channels, causing a rapid and significant increase in cytosolic free calcium concentration. nih.govmdpi.com Given the high degree of structural similarity, it is plausible that this compound shares this ability to modulate RyR activity.

Furthermore, this compound has demonstrated specific enzyme-inhibiting activity. As mentioned previously, it inhibits the production of the pigment staphyloxanthin in MRSA. nih.gov This indicates an interaction with and inhibition of one or more enzymes in the biosynthetic pathway of this carotenoid. By targeting this pathway, the compound not only affects membrane fluidity but also reduces a key virulence factor for the bacterium. nih.gov

Table 2: Documented Receptor and Enzyme Interactions

TargetCompoundInteraction TypeResulting EffectReference
Ryanodine Receptor (RyR1)4-chloro-m-cresol (structural analog)AgonistActivation of channel and release of intracellular Ca2+ stores. nih.govmdpi.com
Staphyloxanthin Biosynthetic PathwayThis compoundInhibitionDecreased production of staphyloxanthin pigment in MRSA. nih.gov

Modulation of Gamma-Aminobutyric Acid Type A (GABAA) Receptor Function

The Gamma-Aminobutyric Acid type A (GABAA) receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. wikipedia.org Upon binding of the neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions (Cl⁻) that hyperpolarizes the neuron, making it less likely to fire an action potential. wikipedia.org

Certain molecules can bind to allosteric sites on the GABAA receptor, distinct from the GABA binding site, to modulate its activity. wikipedia.org Positive allosteric modulators (PAMs) enhance the effect of GABA, typically by increasing the frequency or duration of channel opening, thereby potentiating the inhibitory signal. wikipedia.org This class of modulators includes various therapeutic agents like benzodiazepines and barbiturates, as well as other compounds such as ethanol (B145695) and certain general anesthetics. wikipedia.org

While direct studies on this compound's effect on GABAA receptors are limited, its structural characteristics strongly suggest a role as a positive allosteric modulator. It belongs to the class of simple phenol (B47542) derivatives, which are known to interact with and potentiate GABAA receptor function. frontiersin.org Structure-activity relationship studies on similar phenolic compounds have revealed that specific chemical features, which this compound possesses, are key for this activity. Notably, the presence of an isopropyl group in the ortho position relative to the phenolic hydroxyl group is a determinant for inducing inward Cl⁻ currents through the receptor. frontiersin.org Its parent compound, thymol (B1683141), which has an identical structure minus the chlorine atom, is a known potent modulator of GABAA receptors. frontiersin.org Therefore, it is mechanistically plausible that this compound acts as a PAM at the GABAA receptor, binding to an allosteric site and enhancing GABA-mediated inhibitory neurotransmission.

Activation of Ryanodine Receptor Type 1 (RyR1) and Structure-Activity Relationships

The Ryanodine Receptor Type 1 (RyR1) is an intracellular calcium (Ca²⁺) release channel located on the membrane of the sarcoplasmic reticulum in skeletal muscle. Its primary function is to release Ca²⁺ from intracellular stores to initiate muscle contraction. researchgate.net this compound (referred to in some literature as 4-chloro-m-cresol or 4-CmC) is recognized as a potent and specific activator of the RyR1 channel. researchgate.netnih.gov

The activation of RyR1 by this compound is highly dependent on its specific chemical structure. Structure-activity relationship analyses have determined that all three of its main functional groups—the 1-hydroxyl, 3-methyl (or 2-isopropyl in the subject compound's nomenclature), and 4-chloro groups—are critical for its function. Removal of any one of these groups results in a compound that is a poor activator of RyR1. The binding site on the RyR1 protein is thought to have a hydrophilic region that interacts with the 1-hydroxyl group and a hydrophobic region that accommodates the chemical groups at the other positions. frontiersin.org

Further studies have identified a specific 173-amino acid region within the RyR1 protein, spanning residues 4007 to 4180, as containing essential determinants required for the receptor's activation by this compound. nih.gov This specific interaction underscores its utility as a chemical tool to study RyR1-mediated Ca²⁺ release.

Structural Feature Requirement for RyR1 Activation Rationale/Finding
1-Hydroxyl Group EssentialSubstitution of the hydroxyl group results in poor RyR1 activators, indicating a preference for this group at this position. It likely interacts with a hydrophilic region of the binding site. frontiersin.org
3-Methyl/2-Isopropyl Group ImportantSubstitution with hydrophobic groups at this position enhances bioactivity relative to the base compound, while hydrophilic groups abolish activity. frontiersin.org
4-Chloro Group ImportantThe presence of this halogen contributes significantly to the compound's potency as an activator. frontiersin.org
Hydrophobicity PreferredAnalogs with hydrophobic groups substituted at various positions generally show enhanced bioactivity, whereas hydrophilic or charged groups diminish it. frontiersin.org

Inhibition/Modulation of Specific Enzymes (e.g., GST, GR)

Research into the antiplasmodial activity of this compound (chlorothymol) has revealed its ability to modulate key enzymes within the parasite's redox defense system, specifically Glutathione S-transferase (GST) and Glutathione Reductase (GR). frontiersin.orgresearchgate.net In the malaria parasite Plasmodium falciparum, the glutathione system is a primary mechanism for detoxifying reactive oxygen species (ROS) that are generated during its life cycle. frontiersin.org

This compound has been shown to perturb the redox balance in the parasite, in part by modulating the activity of GST and GR. researchgate.netnih.gov This interference with the parasite's antioxidant machinery leads to an accumulation of oxidative stress. Studies have demonstrated that treatment with the compound affects the relative gene expression of both GST and GR in P. falciparum. researchgate.net By impeding this critical defense system, the compound renders the parasite more susceptible to oxidative damage. frontiersin.orgresearchgate.net

Molecular Basis of Antimicrobial Action

This compound exhibits a broad spectrum of antimicrobial properties, targeting various bacteria and fungi through mechanisms that primarily involve the disruption of cellular structures and vital processes.

Antibacterial Mechanisms (e.g., against Staphylococcus aureus, Escherichia coli)

The antibacterial action of this compound and its parent compounds involves multiple cellular targets.

Against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA), this compound (chlorothymol) demonstrates significant antimicrobial activity. Its mechanisms include the inhibition of staphyloxanthin production, a virulence factor that protects the bacterium from oxidative stress. It also slows bacterial motility and induces changes in cell density and size, indicating interference with cellular morphology and division. nih.gov

Against Gram-negative bacteria like Escherichia coli , the mechanism is primarily attributed to the actions of its parent compound, carvacrol. The primary target is the bacterial cell membrane. Carvacrol disrupts the integrity of the cytoplasmic membrane, increasing its permeability. nih.gov This leads to the leakage of essential intracellular components, such as ions, ATP, DNA, and proteins. nih.gov Furthermore, it causes depolarization of the membrane potential and induces the generation of reactive oxygen species (ROS), leading to a state of high oxidative stress within the bacterial cell and ultimately causing cell death. nih.gov

Bacterial Species Mechanism of Action Key Effects
Staphylococcus aureus Multi-targetInhibition of staphyloxanthin production; Reduced motility; Altered cell density and size. nih.gov
Escherichia coli Membrane DisruptionIncreased membrane permeability and depolarization; Leakage of intracellular contents (DNA, proteins); Generation of Reactive Oxygen Species (ROS). nih.gov

Antifungal Mechanisms (e.g., against Candida albicans)

The antifungal activity of this compound is understood through the well-studied mechanisms of its parent compound, thymol, against opportunistic yeasts like Candida albicans. The primary target of these phenolic compounds is the fungal cell membrane. nih.gov

The mechanism involves interference with the biosynthesis or function of ergosterol (B1671047), a crucial sterol component of the fungal plasma membrane that is analogous to cholesterol in mammalian cells. nih.gov By disrupting ergosterol homeostasis, the compound increases the permeability of the cell membrane, leading to the loss of essential electrolytes and compromising cellular integrity, which results in a fungicidal effect. nih.gov This mode of action is supported by findings that the antifungal activity of thymol against C. albicans is significantly reduced in the presence of exogenous ergosterol, indicating direct competition or interaction at the membrane level. nih.gov Additionally, these compounds can inhibit biofilm formation and hyphal growth, which are key virulence factors for C. albicans. nih.govmdpi.com

Antiplasmodial Action and Redox System Interference

This compound (chlorothymol) has demonstrated potent antiplasmodial activity against both drug-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. frontiersin.orgnih.gov

The core mechanism of its antiplasmodial action is the induction of significant oxidative stress within the parasite. frontiersin.org During its lifecycle, P. falciparum generates substantial ROS, which it neutralizes using a robust redox defense system, primarily the glutathione pathway involving enzymes like GST and GR. frontiersin.orgfrontiersin.org this compound directly interferes with this system. frontiersin.orgresearchgate.net Experimental evidence shows that the compound leads to:

Increased ROS and RNS: A marked accumulation of reactive oxygen species and reactive nitrogen species. frontiersin.orgresearchgate.net

Perturbation of Redox Balance: A significant decrease in the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), indicating a shift towards an oxidative state. frontiersin.orgfrontiersin.org

Enzyme Modulation: Alteration of the activity of the key antioxidant enzymes glutathione S-transferase (GST) and glutathione reductase (GR). researchgate.netnih.gov

By impeding the parasite's ability to manage oxidative stress, this compound causes widespread damage to essential macromolecules like DNA, proteins, and lipids, ultimately leading to parasite death. frontiersin.org

Future Directions and Emerging Avenues in 4 Chloro 2 Isopropyl M Cresol Research

Novel Paradigms in Sustainable Synthesis and Derivatization

Future research in the synthesis of 4-Chloro-2-isopropyl-m-cresol will likely prioritize the development of environmentally benign and economically viable methods. These novel paradigms will focus on minimizing waste, reducing energy consumption, and utilizing renewable resources, in line with the principles of green chemistry.

One promising approach is the adoption of continuous flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher yields. nih.govjst.go.jp The synthesis of substituted phenols, for instance, has been successfully demonstrated in microreactor systems, significantly reducing reaction times compared to batch systems. nih.govjst.go.jp The application of flow chemistry to the synthesis of this compound could lead to more efficient and sustainable industrial production.

Biocatalysis represents another key area for future exploration. The use of enzymes as catalysts in organic synthesis offers high selectivity and specificity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. nih.govnih.gov Research into enzymes capable of catalyzing the specific chlorination and isopropylation of m-cresol (B1676322) could pave the way for a completely biological synthesis route. Furthermore, biocatalysis can be instrumental in the creation of novel derivatives of this compound with unique properties.

The development of novel catalytic systems is also a critical research direction. This includes the design of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. For example, the use of molecular sieves as catalysts for the synthesis of isopropyl cresols has shown promise.

Finally, the exploration of alternative and greener solvents will be crucial. Traditional organic solvents are often volatile and toxic, contributing to environmental pollution. jst.go.jp The investigation of ionic liquids, supercritical fluids, or even solvent-free reaction conditions could significantly improve the sustainability of this compound synthesis.

Synthesis ParadigmPotential Advantages for this compound Production
Continuous Flow ChemistryEnhanced safety, improved reaction control, higher yields, reduced reaction times. nih.govjst.go.jp
BiocatalysisHigh selectivity and specificity, mild reaction conditions, reduced waste. nih.govnih.gov
Novel Heterogeneous CatalystsEasy separation and reusability, waste minimization.
Green SolventsReduced environmental pollution and toxicity. jst.go.jp

Advanced In-situ and Real-time Analytical Techniques

To gain deeper insights into the reaction mechanisms, kinetics, and potential for process optimization in the synthesis and degradation of this compound, the application of advanced in-situ and real-time analytical techniques is paramount. These techniques allow for the monitoring of chemical reactions as they occur, providing a wealth of information that is often missed with traditional offline analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring. rsc.orgmagritek.commpg.de By circulating the reaction mixture through an NMR spectrometer, it is possible to track the concentration of reactants, intermediates, and products over time, providing valuable kinetic and mechanistic data. rsc.orgmagritek.com This can be particularly useful for optimizing reaction conditions to maximize the yield of this compound while minimizing the formation of byproducts.

Mass spectrometry (MS) , particularly when coupled with direct ionization techniques like Probe Electrospray Ionization (PESI), offers another avenue for real-time analysis. shimadzu.com This approach allows for the rapid monitoring of changes in the molecular weight of components in a reaction mixture, providing a direct way to follow the progress of a reaction. shimadzu.com

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are also well-suited for in-situ monitoring. These methods can provide real-time information about the functional groups present in the reaction mixture, allowing for the tracking of the conversion of starting materials and the formation of products. For complex reaction systems, the use of chemometric tools like multivariate curve resolution (MCR) can help to deconvolute the spectral data and extract the concentration profiles of individual components. spectroscopyonline.com

The hyphenation of separation techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) with advanced detectors such as mass spectrometry (MS) and photodiode array (PDA) detectors will continue to be crucial for the detailed analysis of complex mixtures containing this compound and its derivatives. researchgate.netmdpi.com

Analytical TechniqueInformation GainedApplication in this compound Research
In-situ NMR SpectroscopyReal-time concentration of reactants, intermediates, and products; kinetic and mechanistic data. rsc.orgmagritek.comOptimization of synthesis and degradation processes.
Real-time Mass SpectrometryReal-time changes in molecular weights of reaction components. shimadzu.comMonitoring reaction progress and identifying intermediates.
In-situ FTIR/Raman SpectroscopyReal-time information on functional group changes.Tracking conversion of reactants and formation of products.
HPLC/CE-MS/PDASeparation and identification of components in complex mixtures. researchgate.netmdpi.comAnalysis of synthesis reaction mixtures and environmental samples.

Comprehensive Environmental Remediation and Bioremediation Strategies

Given the use of this compound as a disinfectant and preservative, understanding its environmental fate and developing effective remediation strategies is of utmost importance. Future research will focus on comprehensive and sustainable approaches to remove this compound from contaminated environments.

Bioremediation , which utilizes microorganisms to break down pollutants, is a particularly promising strategy. Several bacterial strains have been identified that can degrade chlorophenolic compounds. nih.govnih.gov For instance, a Gram-negative strain isolated from activated sludge has been shown to metabolize 4-chloro-2-methylphenol. nih.gov The biodegradation of p-chlorocresol has also been studied, with facultative Thauera sp. capable of degrading it under both aerobic and anaerobic conditions. nih.govresearchgate.net Future work should focus on isolating and characterizing microbial consortia that are highly efficient at degrading this compound.

Enhanced Reductive Dechlorination (ERD) is a specific bioremediation technique that has proven effective for chlorinated solvents. askesa.com This process involves creating an anoxic environment and adding an electron donor to stimulate the microbial dechlorination of the contaminant. askesa.comepa.gov Investigating the feasibility of ERD for the remediation of sites contaminated with this compound could be a fruitful area of research.

Phytoremediation , the use of plants to remove pollutants from soil and water, offers a cost-effective and aesthetically pleasing remediation option. Research into identifying plant species that can tolerate and accumulate or degrade this compound is warranted.

In addition to biological methods, advanced oxidation processes (AOPs) , such as photocatalysis, can also be employed for the degradation of this compound. The photocatalytic degradation of 4-chloro-2-isopropyl-5-methylphenol in the presence of TiO2 has been investigated and could be a viable treatment option for contaminated water. sigmaaldrich.com

Remediation StrategyMechanismPotential Application for this compound
BioremediationMicrobial degradation of the compound. nih.govnih.govTreatment of contaminated soil and water.
Enhanced Reductive Dechlorination (ERD)Microbial dechlorination in an anoxic environment. askesa.comepa.govRemediation of contaminated groundwater.
PhytoremediationPlant uptake and degradation of the compound.Remediation of contaminated soil.
Advanced Oxidation Processes (AOPs)Chemical degradation through highly reactive species. sigmaaldrich.comTreatment of contaminated water.

Integration of Omics Technologies for Mechanistic Elucidation (e.g., metabolomics of biodegradation)

To fully understand the mechanisms of biodegradation and the interactions of this compound with biological systems, the integration of "omics" technologies is essential. These high-throughput analytical approaches provide a global view of the molecular changes occurring in an organism in response to a particular stimulus. nih.govmdpi.comtaylorfrancis.comnih.gov

Genomics and Metagenomics can be used to identify the genes and microorganisms responsible for the degradation of this compound. By sequencing the DNA of microbial communities from contaminated sites, it is possible to identify the key players in the bioremediation process and the specific enzymes involved in the degradation pathway. nih.govnih.gov

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how the gene expression of a microorganism changes in the presence of this compound. This can help to identify the genes that are upregulated during the degradation process, providing further insight into the metabolic pathways involved. mdpi.com

Proteomics , the large-scale study of proteins, can identify the specific enzymes that are actively involved in the breakdown of this compound. By comparing the proteome of a microorganism in the presence and absence of the compound, researchers can pinpoint the key catalytic proteins.

Metabolomics , the study of the complete set of small-molecule metabolites, is particularly powerful for elucidating biodegradation pathways. By identifying the intermediate and final products of this compound metabolism, it is possible to reconstruct the entire degradation pathway. nih.gov This information is crucial for assessing the completeness of bioremediation and for identifying any potentially harmful byproducts.

Omics TechnologyInformation GainedApplication in this compound Research
Genomics/MetagenomicsIdentification of genes and microorganisms involved in degradation. nih.govnih.govDiscovering novel degradation pathways and key microbial players.
TranscriptomicsUnderstanding changes in gene expression in response to the compound. mdpi.comIdentifying genes upregulated during biodegradation.
ProteomicsIdentification of key enzymes involved in the degradation process.Pinpointing the catalytic proteins responsible for breakdown.
MetabolomicsElucidation of the complete biodegradation pathway. nih.govReconstructing metabolic pathways and identifying intermediates.

Refined Computational Predictive Modeling for Chemical Reactivity and Biological Interactions

Computational modeling is becoming an increasingly indispensable tool in chemical research, offering a way to predict the properties and behavior of molecules without the need for extensive and costly experimentation. For this compound, refined computational models can provide valuable insights into its chemical reactivity and biological interactions.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and drug discovery. wikipedia.orgresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org For substituted phenols, QSAR models have been successfully developed to predict their toxicity to various organisms. nih.govjst.go.jpproquest.com Future research could focus on developing specific QSAR models for this compound to predict its antimicrobial activity, potential toxicity, and environmental impact. These models typically use molecular descriptors such as the octanol-water partition coefficient (log Kow), acid dissociation constant (pKa), and electronic parameters to make predictions. nih.govnih.gov

Molecular dynamics (MD) simulations can provide a detailed picture of the interactions of this compound with biological macromolecules, such as enzymes and receptors. nih.govacs.org By simulating the movement of atoms over time, MD can help to elucidate the mechanism of action of this compound and guide the design of new derivatives with improved properties.

Quantum mechanical (QM) calculations can be used to study the chemical reactivity of this compound in detail. These calculations can provide information about the electron distribution, bond energies, and reaction pathways, helping to predict how the molecule will behave in different chemical environments. For example, QM methods can be used to model the oxidation of phenols, providing insights into their degradation mechanisms.

The integration of these computational approaches can lead to a more comprehensive understanding of this compound, accelerating research and development in a variety of fields.

Computational ModelPredictive CapabilityApplication for this compound
QSARPredicts biological activity and toxicity based on chemical structure. wikipedia.orgresearchgate.netPredicting antimicrobial efficacy and environmental risk.
Molecular Dynamics (MD)Simulates interactions with biological macromolecules. nih.govacs.orgElucidating mechanisms of action and guiding drug design.
Quantum Mechanics (QM)Calculates electronic structure and predicts chemical reactivity.Modeling degradation pathways and reaction mechanisms.

Q & A

Basic Research Questions

Q. How can 4-Chloro-2-isopropyl-m-cresol be unambiguously identified using spectroscopic methods?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic proton environment and substituent positions. For example, the isopropyl group would show distinct splitting patterns in ¹H NMR. Mass spectrometry (MS) can validate the molecular ion peak at m/z 184.67 (C₁₀H₁₃ClO) . Infrared (IR) spectroscopy identifies phenolic -OH stretching (~3200 cm⁻¹) and C-Cl bonds (~700 cm⁻¹). Cross-reference with CAS 59-50-7 and PubChem CID 1732 for structural alignment .

Q. What are the critical physicochemical properties influencing experimental handling?

  • Key Properties :

  • Melting Point : 66°C (crystalline form) .
  • Solubility : Sparingly soluble in water (3.8 g/L at 20°C); highly soluble in methanol (5000 µg/mL) .
  • Flammability : Flash point 118°C; avoid ignition sources .
  • Stability : Decomposes at high temperatures (>235°C); store in airtight containers at 2–8°C .

Q. What safety protocols are essential for laboratory handling?

  • Protocols :

  • Use PPE (gloves, goggles) to prevent dermal/ocular exposure due to acute toxicity (oral LD₅₀: 200–5000 mg/kg) .
  • Work in fume hoods to avoid inhalation of vapors (flammable liquid; boiling point ~235°C) .
  • Avoid oxidizing agents and high temperatures to prevent hazardous reactions (e.g., decomposition to toxic chlorinated byproducts) .

Advanced Research Questions

Q. How should researchers design in vitro vs. in vivo studies to evaluate pharmacological effects?

  • Experimental Design :

  • In Vitro : Use skeletal muscle preparations (e.g., rectus abdominis) to assess sarcoplasmic Ca²⁺ release. Threshold concentration: 50 µM induces contractures in susceptible tissues .
  • In Vivo : Administer doses >1.14 mg/kg in swine models to trigger malignant hyperthermia (MH). Note rapid plasma clearance (e.g., 52±18 µM at 5 min post-1,500 µmol dose), necessitating higher doses than in vitro .

Q. How can contradictions in toxicological data (e.g., genotoxicity vs. safety thresholds) be resolved?

  • Resolution Strategy :

  • Conduct impurity profiling (e.g., HPLC-MS) to detect m-cresol or heavy metals, which may confound toxicity results .
  • Compare species-specific metabolism: Swine show higher MH susceptibility than rodents due to rapid plasma clearance .
  • Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro EC₅₀ values with in vivo NOAELs .

Q. What analytical methods optimize detection of impurities like m-cresol in synthesized batches?

  • Methodology :

  • Employ reverse-phase HPLC with UV detection (λ = 280 nm) to separate this compound from m-cresol .
  • Validate purity (>98%) using gas chromatography (GC) with flame ionization detection (FID) .
  • Quantify heavy metals via ICP-MS, adhering to Ph. Eur. 9.0 standards .

Q. What methodological considerations are critical for assessing genotoxicity?

  • Approach :

  • Perform Ames test (bacterial reverse mutation assay) and mammalian micronucleus tests to evaluate mutagenicity .
  • Include metabolic activation systems (e.g., S9 liver fractions) to simulate in vivo conditions .
  • Prioritize testing on 5-Amino-4-Chloro-o-Cresol derivatives due to structural similarity and higher reactivity .

Q. How can synthesis and purification of this compound be optimized?

  • Optimization Strategies :

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers from technical-grade cresol mixtures .
  • Monitor reaction intermediates via thin-layer chromatography (TLC; Rf = 0.5 in 7:3 hexane:EtOAc) .
  • Crystallize the final product in ethanol to achieve >99% purity, verified by melting point analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.